S-Ribosylhomocysteine

LuxS kinetics Michaelis constant AI-2 biosynthesis

S-Ribosylhomocysteine (SRH; S-(5-deoxy-D-ribos-5-yl)-L-homocysteine; C₉H₁₇NO₆S; MW 267.3 Da) is the native physiological substrate for the metalloenzyme S-ribosylhomocysteinase (LuxS, EC 4.4.1.21). SRH occupies the central node connecting the S-adenosyl-L-methionine (SAM)-dependent activated methyl cycle to bacterial interspecies quorum sensing.

Molecular Formula C9H17NO6S
Molecular Weight 267.30 g/mol
Cat. No. B1198298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Ribosylhomocysteine
SynonymsS-ribosyl-L-homocysteine
Molecular FormulaC9H17NO6S
Molecular Weight267.30 g/mol
Structural Identifiers
SMILESC(CSCC1C(C(C(O1)O)O)O)C(C(=O)O)N
InChIInChI=1S/C9H17NO6S/c10-4(8(13)14)1-2-17-3-5-6(11)7(12)9(15)16-5/h4-7,9,11-12,15H,1-3,10H2,(H,13,14)/t4-,5+,6+,7+,9+/m0/s1
InChIKeyIQFWYNFDWRYSRA-OEQWSMLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Ribosylhomocysteine (SRH) for AI-2 Quorum Sensing Research: Native LuxS Substrate in the Activated Methyl Cycle


S-Ribosylhomocysteine (SRH; S-(5-deoxy-D-ribos-5-yl)-L-homocysteine; C₉H₁₇NO₆S; MW 267.3 Da) is the native physiological substrate for the metalloenzyme S-ribosylhomocysteinase (LuxS, EC 4.4.1.21). SRH occupies the central node connecting the S-adenosyl-L-methionine (SAM)-dependent activated methyl cycle to bacterial interspecies quorum sensing. In most eubacteria, MTA/SAH nucleosidase irreversibly converts S-adenosylhomocysteine (SAH) to SRH, which is then cleaved by LuxS to yield L-homocysteine and 4,5-dihydroxy-2,3-pentanedione (DPD)—the precursor that spontaneously cyclizes to form autoinducer-2 (AI-2), a universal bacterial quorum-sensing signal [1][2]. Unlike downstream AI-2 mimics or synthetic analogues, SRH is the obligate enzymatic intermediate; its thioether linkage and dual ribose–homocysteine pharmacophore are essential for LuxS recognition and catalysis [3][4].

Why S-Ribosylhomocysteine Cannot Be Replaced by Generic Thioether Analogs: Structural Stringency of the LuxS Active Site for SRH Procurement


The LuxS active site imposes stringent structural requirements that preclude substitution of SRH by generic thioether compounds, simple homocysteine derivatives, or ribose-lacking analogues. SRH achieves a Michaelis constant (Kₘ) as low as 1.4 µM for Bacillus subtilis LuxS, whereas unnatural substrate analogues exhibit inhibition constants (Kᵢ) spanning three orders of magnitude higher—from 0.43 µM for the most potent C3-modified inhibitor to 96 µM for fluoroalkenyl replacements [1][2]. Critically, S-ribosylcysteine—the closest commercially available structural analog differing only in the side-chain length (cysteine vs. homocysteine)—shows dramatically reduced affinity, with reported Kᵢ values in the micromolar range for LuxS [3]. The homocysteine product alone cannot occupy the ribose-binding sub-pocket visible in co-crystal structures, and S-adenosylhomocysteine (SAH) serves only as the upstream precursor requiring prior enzymatic processing by MTA/SAH nucleosidase before LuxS can act [4]. These quantitative structure–activity relationships establish that SRH is irreplaceable for any experiment requiring the native LuxS substrate, whether for AI-2 biosynthesis reconstitution, inhibitor screening, or co-crystallography.

Quantitative Differentiation Evidence for S-Ribosylhomocysteine: Km, Ki, and AI-2 Production Data Against Closest Analogs


SRH Substrate Affinity for LuxS: 28-Fold Km Difference Between Bacillus subtilis and Vibrio harveyi Orthologs

SRH exhibits a 28-fold higher apparent affinity for Bacillus subtilis LuxS (Kₘ = 0.0014 mM; 1.4 µM) compared to Vibrio harveyi LuxS (Kₘ = 0.039 mM; 39 µM), as determined from enzyme kinetics studies using Co²⁺-substituted recombinant enzyme. The corresponding turnover numbers (k_cat) also differ substantially: B. subtilis LuxS = 0.03 s⁻¹ versus V. harveyi LuxS = 0.4 s⁻¹, indicating that V. harveyi LuxS compensates for lower substrate affinity with higher catalytic turnover [1]. This species-dependent divergence in SRH processing has direct implications for assay design and inhibitor screening campaigns.

LuxS kinetics Michaelis constant AI-2 biosynthesis ortholog comparison

Inhibitory Potency of SRH Analogues: C3-Fluorine Substituted (Ki* = 0.43 µM) vs. [4-Aza]SRH (Ki ~40 µM) vs. Fluoroalkenyl (Ki = 96 µM)

The natural substrate SRH serves as the structural template for LuxS inhibitor development. The most potent SRH-derived inhibitor reported—a C3-fluorine substituted slow-binding analogue—achieves a Kᵢ* of 0.43 µM (430 nM) against B. subtilis LuxS [1]. In direct comparison, [4-aza]SRH analogues in which the ribose endocyclic oxygen is replaced by nitrogen show Kᵢ values of ~40 µM (two compounds, ~93-fold weaker), with one hemiaminal-containing derivative reaching Kᵢ* = 3.5 µM upon time-dependent activation [2]. Replacement of the C5–S thioether linkage with a fluoroalkenyl unit yields a competitive inhibitor of only moderate potency (Kᵢ = 96 µM, >223-fold weaker than the best C3-modified inhibitor) [3]. This >200-fold potency range across analogue classes establishes that both the ribose stereochemistry and the thioether linkage are pharmacophoric elements essential for high-affinity LuxS binding.

LuxS inhibition SRH analogues structure-activity relationship quorum sensing inhibitors

AI-2 Production from SRH Validated by Vibrio harveyi BB170 Bioluminescence: LuxS1 vs. LuxS2 Isozyme Comparison

S-Ribosylhomocysteine is the exclusive substrate for AI-2 production by LuxS. In a direct head-to-head comparison, two LuxS isozymes from Lactobacillus plantarum YM-4-3 (LuxS1 and LuxS2, sharing 70% sequence identity) were each incubated with SRH, and both reaction products induced bioluminescence in the Vibrio harveyi BB170 reporter strain, confirming AI-2 synthesis from SRH in vitro [1]. Quantitative kinetic analysis using Ellman's assay revealed that LuxS1 exhibited higher Kₘ, V_max, and k_cat values for SRH than LuxS2, with distinct temperature optima of 45°C and 37°C, respectively. Both isozymes were differentially stimulated or inhibited by metal ions (e.g., Mn²⁺, Cu²⁺, Fe²⁺) and chemical reagents [1]. SAH does not serve as a direct LuxS substrate and cannot generate AI-2 without prior conversion to SRH by MTA/SAH nucleosidase.

AI-2 bioassay Vibrio harveyi BB170 LuxS isozymes bioluminescence

Crystal Structure Defines SRH Binding Mode: Ribose Moiety Adjacent to Catalytic Zinc Ion in LuxS Active Site

The 1.2 Å resolution crystal structure of Bacillus subtilis LuxS reveals that SRH binds in a deep pocket with the ribose moiety positioned adjacent to the enzyme-bound zinc ion (or Fe²⁺ in the native enzyme), placing the scissile C5–S thioether bond in direct proximity to the catalytic metal center [1]. Access to the active site is restricted and requires conformational changes involving residues 125–129 and the N-terminus. Co-crystal structures of LuxS with a catalytic 2-ketone intermediate (at 1.8 Å resolution, using the C84A inactive mutant) further confirm that both the homocysteine and ribose portions of SRH make essential contacts within the active site [2]. In contrast, the product L-homocysteine, which lacks the ribose moiety, cannot occupy the ribose-binding sub-pocket and therefore cannot recapitulate the full binding geometry required for inhibitor design or mechanistic studies.

LuxS crystal structure SRH binding pocket catalytic zinc co-crystallography

Metal-Dependent Catalytic Efficiency of SRH Turnover: Fe²⁺-LuxS (Km = 1.9 µM) vs. Co²⁺-LuxS (Km = 2.3 µM) vs. Zn²⁺-LuxS (Km Substantially Elevated)

LuxS is a metalloenzyme whose catalytic efficiency for SRH cleavage is directly modulated by the identity of the active-site divalent metal cation. Fe²⁺-containing B. subtilis LuxS (the native form) exhibits a Kₘ of 1.9 µM for SRH, representing the physiologically relevant substrate affinity [1]. Substitution with Co²⁺ yields a modest 1.2-fold increase in Kₘ to 2.3 µM, indicating that Co²⁺ can partially substitute for Fe²⁺ while maintaining near-native substrate binding [1]. In contrast, Zn²⁺-substituted LuxS displays a substantially elevated Kₘ, reflecting a marked loss of substrate affinity [2]. The standard Gibbs free energy of the LuxS-catalyzed reaction (ΔᵣG'° = −3.68 kcal/mol) further indicates that SRH cleavage is thermodynamically favorable but not highly exergonic, making catalytic efficiency sensitive to metal-ion identity [3].

metalloenzyme catalysis LuxS metal dependence catalytic iron enzyme kinetics

High-Impact Application Scenarios for S-Ribosylhomocysteine Procurement: AI-2 Biosynthesis, LuxS Inhibitor Screening, and Structural Biology


In Vitro Reconstitution of AI-2 Quorum Sensing Biosynthesis Pathway

SRH is the irreplaceable substrate for reconstituting the complete AI-2 biosynthetic pathway in vitro. As demonstrated by Song et al. (2018), incubation of purified recombinant LuxS with SRH generates reaction products that directly induce bioluminescence in the Vibrio harveyi BB170 reporter strain, the gold-standard bioassay for AI-2 activity [1]. The quantitative Kₘ and k_cat parameters established for SRH with B. subtilis LuxS (Kₘ = 1.4 µM, k_cat = 0.03 s⁻¹) and V. harveyi LuxS (Kₘ = 39 µM, k_cat = 0.4 s⁻¹) provide researchers with the precise kinetic framework needed to design AI-2 production assays with defined substrate conversion rates [2]. Critically, neither SAH nor homocysteine can substitute for SRH in this pathway step; SAH requires prior conversion by MTA/SAH nucleosidase, and homocysteine is the reaction product rather than substrate. For industrial-scale AI-2 production or high-throughput quorum sensing inhibitor screening, SRH must be sourced as the defined, analytically characterized substrate to ensure reproducible LuxS activity.

LuxS-Targeted Antibacterial Drug Discovery: SRH as the Essential Scaffold for Inhibitor Development

SRH serves as the validated structural template for designing LuxS inhibitors aimed at disrupting bacterial quorum sensing—a strategy of significant interest for next-generation antibacterials that attenuate virulence without imposing strong selective pressure for resistance. The quantitative structure–activity landscape defined by Wnuk et al. (2009) and Malladi et al. (2011) establishes a >200-fold potency range across SRH analogue classes, with the most potent C3-fluorine substituted inhibitor achieving Kᵢ* = 0.43 µM [1][2]. This steep SAR demonstrates that only SRH-derived compounds retaining both ribose stereochemistry and the C5-thioether linkage achieve sub-micromolar target engagement. Procurement of high-purity, stereochemically defined SRH is therefore essential as: (i) the positive control substrate for LuxS enzymatic assays during HTS campaigns; (ii) the starting material for synthesizing inhibitor candidate libraries; and (iii) the reference compound for establishing baseline kinetic parameters (Kₘ, V_max) against which inhibitor potency (IC₅₀, Kᵢ) is calibrated.

Co-Crystallography and Structural Biology of the LuxS Quorum Sensing Target

The co-crystal structure of LuxS with SRH-derived catalytic intermediates (PDB: 1YCL at 1.8 Å resolution) reveals the complete bipartite pharmacophore of the enzyme active site, with the ribose ring positioned adjacent to the catalytic metal ion and the homocysteine moiety forming specific hydrogen-bond and electrostatic interactions within its sub-pocket [1]. For structural biology groups engaged in fragment-based drug design against LuxS, SRH is the only compound that can fully occupy both the ribose and homocysteine sub-pockets during co-crystallization or soaking experiments. The 1.2 Å apo structure (PDB: 1IE0) combined with the SRH-intermediate complex structure provides the highest-resolution framework available for computational docking and structure-guided inhibitor optimization [2]. Procurement of SRH of sufficient purity (>95%) and defined stereochemistry (S-configuration at homocysteine α-carbon; D-ribose) is a prerequisite for reproducing published crystallization conditions and for generating new co-structures with novel inhibitor candidates.

Species-Specific Quorum Sensing Research: Selecting SRH for Ortholog-Specific LuxS Studies

The 28-fold difference in SRH substrate affinity between B. subtilis LuxS (Kₘ = 1.4 µM) and V. harveyi LuxS (Kₘ = 39 µM), coupled with the distinct kinetic profiles of LuxS1 vs. LuxS2 isozymes from L. plantarum YM-4-3 (differing in Kₘ, V_max, k_cat, and temperature optima), demonstrates that SRH processing is not uniform across bacterial species [1][2]. Researchers studying species-specific quorum sensing mechanisms—whether in pathogenic bacteria (e.g., Helicobacter pylori, where LuxS is essential for cysteine provision via reverse transsulfuration), food-associated lactobacilli, or marine Vibrio species—must use authentic SRH as the substrate because even closely related LuxS orthologs display quantitatively distinct kinetic parameters. Procuring SRH from a single characterized batch enables cross-study comparability of kinetic data and ensures that observed differences in AI-2 production reflect genuine biological variation in LuxS enzymology rather than substrate batch variability.

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